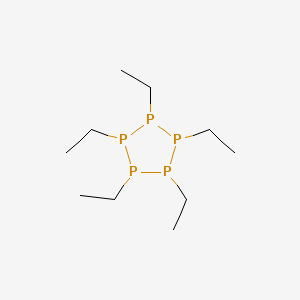![molecular formula C12H13F2N B14167794 1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane CAS No. 923567-64-0](/img/structure/B14167794.png)
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[310]hexane is a bicyclic compound that contains a 3-azabicyclo[310]hexane core with a 3,4-difluorophenyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of maleimides with N-tosylhydrazones using a palladium catalyst . This method provides high yields and diastereoselectivity. Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve scalable and efficient routes such as the use of photochemistry for [2 + 2] cycloaddition reactions . These methods are designed to be robust and amenable to large-scale synthesis.
化学反应分析
Types of Reactions
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic core.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, iridium photoredox catalysts for annulation reactions, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclopropanation reactions yield 3-azabicyclo[3.1.0]hexane derivatives, while annulation reactions produce bicyclic scaffolds with contiguous stereocenters .
科学研究应用
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound is used in the design of novel ligands for metabotropic glutamate receptors, which are potential targets for treating neurological disorders.
Materials Science: The unique structural features of the compound make it suitable for developing new materials with specific properties.
作用机制
The mechanism of action of 1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets such as metabotropic glutamate receptors. The compound acts as an antagonist at these receptors, inhibiting their activity and modulating neurotransmitter release . This mechanism is crucial for its potential therapeutic effects in treating neurological disorders.
相似化合物的比较
Similar Compounds
(1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride (LY3020371·HCl): A potent metabotropic glutamate receptor antagonist with antidepressant-like activity.
1,5-Diazabicyclo[3.1.0]hexane: A related bicyclic compound with applications in electrochemistry and materials science.
Uniqueness
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. Its ability to act as a selective antagonist at metabotropic glutamate receptors sets it apart from other similar compounds .
属性
CAS 编号 |
923567-64-0 |
|---|---|
分子式 |
C12H13F2N |
分子量 |
209.23 g/mol |
IUPAC 名称 |
1-(3,4-difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H13F2N/c1-15-6-9-5-12(9,7-15)8-2-3-10(13)11(14)4-8/h2-4,9H,5-7H2,1H3 |
InChI 键 |
WXIVKHRXEAQSCE-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2CC2(C1)C3=CC(=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


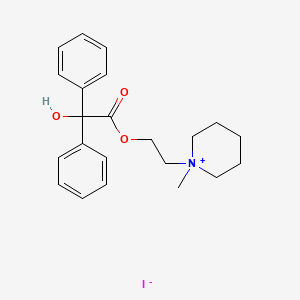
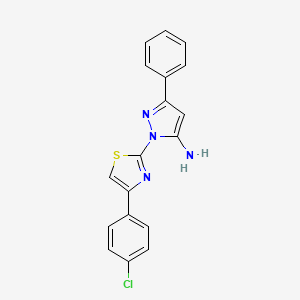
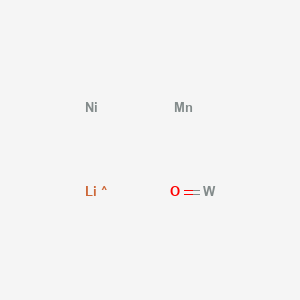

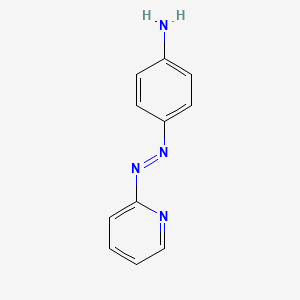
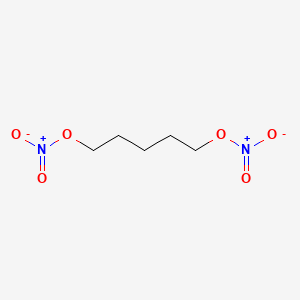
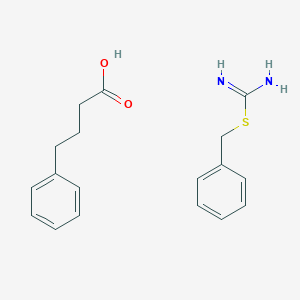
![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
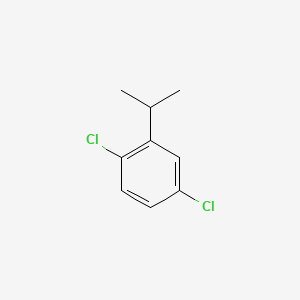

![methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B14167771.png)
